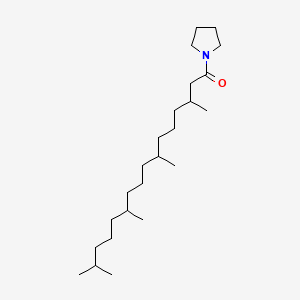
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine is a complex organic compound known for its unique structure and properties It belongs to the class of acyclic diterpenoids, which are compounds made of four consecutive isoprene units that do not contain a cycle
Preparation Methods
The synthesis of 1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine typically involves the reaction of 3,7,11,15-Tetramethylhexadecanoic acid with pyrrolidine. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time.
Chemical Reactions Analysis
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine can be compared with other similar compounds, such as:
3,7,11,15-Tetramethylhexadecanol: This compound is a long-chain fatty alcohol with similar structural features but different functional groups.
3,7,11,15-Tetramethylhexadecyl acetate: This ester has a similar carbon backbone but differs in its ester functional group.
Phytol: A diterpenoid alcohol with a similar isoprene unit structure but different functional groups.
The uniqueness of this compound lies in its specific combination of the pyrrolidine moiety with the tetramethylhexadecanoyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56630-63-8 |
|---|---|
Molecular Formula |
C24H47NO |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
3,7,11,15-tetramethyl-1-pyrrolidin-1-ylhexadecan-1-one |
InChI |
InChI=1S/C24H47NO/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-16-23(5)19-24(26)25-17-6-7-18-25/h20-23H,6-19H2,1-5H3 |
InChI Key |
KBENWCSBIJHQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















